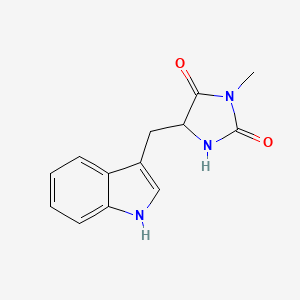

5-(1H-indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione

Description

5-(1H-Indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione is a synthetic hydantoin derivative featuring a 3-methylimidazolidine-2,4-dione core substituted with a 1H-indol-3-ylmethyl group at the 5-position. Hydantoins are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and two ketone groups, often explored for their diverse pharmacological activities, including enzyme inhibition and modulation of cell death pathways . This compound has garnered attention for its role as a monoamine oxidase A (MAO-A) inhibitor and as a precursor to necroptosis inhibitors like Nec-1s (5-(7-chloro-1H-indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione) .

Properties

CAS No. |

74311-00-5 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

5-(1H-indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H13N3O2/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) |

InChI Key |

PANAMPMZPUJRLL-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=CC=CC=C32 |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=CC=CC=C32 |

Synonyms |

5-(3-indolylmethyl)-3-N-methylhydantoin N-3-CH3-IMH |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclic Compound 8 typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions. For example, a compound with the structure represented by general formula (I) can be synthesized by reacting a compound as shown in formula (I-8) with a compound as shown in formula (I-9) under controlled conditions . This method is characterized by high yield and simplicity.

Industrial Production Methods: Industrial production of Tricyclic Compound 8 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tricyclic Compound 8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tricyclic Compound 8 has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclic Compound 8 involves its interaction with specific molecular targets and pathways. For example, in the case of tricyclic antidepressants, the compound blocks the reabsorption of neurotransmitters like serotonin and norepinephrine, increasing their levels in the brain . This action is mediated through the inhibition of specific transporters and receptors, leading to therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hydantoin derivatives allows for targeted modifications that influence biological activity. Below is a systematic comparison of 5-(1H-indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione with its analogs:

Structural Modifications on the Indole Ring

- Chlorination (Nec-1s) :

Substitution of hydrogen with chlorine at the 7-position of the indole ring (Nec-1s) enhances specificity for receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. Nec-1s exhibits improved inhibitory activity compared to the parent compound, with in vivo efficacy in models of liver failure and neuroinflammation . - Fluorination and Bromination :

Fluorine or bromine substitutions at the 7-position (e.g., 5-((7-fluoro-1H-indol-3-yl)methylene)-3-methylimidazolidine-2,4-dione) are used in positron emission tomography (PET) probes to study RIPK1 distribution in the brain. These modifications improve binding affinity and metabolic stability .

Modifications to the Hydantoin Core

- Thiohydantoin Derivatives :

Replacement of the ketone oxygen at the 2-position with sulfur (e.g., 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one) significantly enhances MAO-A inhibition (IC₅₀ = 0.07 µM vs. 8.23 µM for the parent compound). The sulfur atom facilitates hydrogen bonding with the flavin adenine dinucleotide (FAD) cofactor in MAO-A’s active site . - Methylene vs. Methyl Substitutions :

Compounds with a methylene group (e.g., 5-((1H-indol-3-yl)methylene)imidazolidine-2,4-dione) exhibit altered conformational flexibility, impacting interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Core Heterocycle Variations

- Thiazolidinedione Derivatives :

Replacement of the imidazolidine ring with a thiazolidinedione core (e.g., 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione) shifts activity toward anticancer targets. These derivatives inhibit cancer cell proliferation (IC₅₀ < 30 µM in A549 and HCT116 cells) by modulating PPARγ and cytokine pathways .

Comparative Data Table

Research Findings and Implications

- MAO-A Inhibition: The thiohydantoin derivative’s superior MAO-A inhibition highlights the importance of sulfur in enhancing enzyme interactions.

- Necroptosis Modulation : Chlorinated derivatives like Nec-1s demonstrate the critical role of halogen substituents in RIPK1 binding, offering therapeutic promise in inflammatory and degenerative diseases .

- Anticancer Activity : Thiazolidinedione analogs with indole substitutions show broad-spectrum cytotoxicity, suggesting that heterocycle choice (imidazolidine vs. thiazolidine) directs target specificity .

Biological Activity

5-(1H-indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione, also known as Tricyclic Compound 8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C13H13N3O2

- Molecular Weight : 243.26 g/mol

- IUPAC Name : this compound

- CAS Number : 74311-00-5

The compound features a tricyclic structure that is characteristic of many pharmacologically active substances. Its unique configuration allows for various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets:

- Neurotransmitter Reuptake Inhibition : Similar to tricyclic antidepressants, this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially enhancing mood and cognitive function.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, although further research is needed to confirm these findings.

- Anticancer Potential : The compound has shown promise in preliminary screenings against various cancer cell lines, indicating potential antitumor activity.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its efficacy against the HT-29 (colon cancer) and TK-10 (renal cancer) cell lines at concentrations ranging from 10 to 100 µg/mL. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

| Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|

| HT-29 | 10 | Moderate cytotoxicity |

| HT-29 | 100 | High cytotoxicity |

| TK-10 | 10 | Low cytotoxicity |

| TK-10 | 100 | Significant cytotoxicity |

Antimicrobial Activity

In vitro studies have explored the antimicrobial properties of the compound against various bacterial strains. Notably, it has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting effectiveness comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tricyclic compounds such as imipramine and amitriptyline:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Neurotransmitter reuptake inhibition; potential anticancer effects | Antidepressant; anticancer research |

| Imipramine | Reuptake inhibition of serotonin/norepinephrine | Depression; anxiety disorders |

| Amitriptyline | Similar to imipramine | Depression; chronic pain |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Study on Anticancer Effects : A recent study highlighted its effectiveness in inducing apoptosis in cancer cells through mitochondrial pathway activation.

- Antimicrobial Efficacy Study : Research demonstrated that the compound exhibited significant antibacterial activity, leading to further investigations into its potential as a new antibiotic agent.

- Neuropharmacological Assessment : Behavioral studies in animal models suggested that the compound could improve depressive symptoms and cognitive deficits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.